molecular formula C7H5N3 B1256433 Pyrido[3,2-d]pyrimidine CAS No. 254-80-8

Pyrido[3,2-d]pyrimidine

Cat. No. B1256433
CAS RN: 254-80-8
M. Wt: 131.13 g/mol
InChI Key: BWESROVQGZSBRX-UHFFFAOYSA-N
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Patent
US09115092B2

Procedure details

In another embodiment, Scheme 7B provides the preparation of 2,4,7-trisubstituted pyrido-pyrimidine compounds which are encompassed by formula (I), where X is N, Y and Z are CH, and R1, R3, and R6 are H. Specifically, 2-cyano-3-nitro-5-bromopyridine [CC1] is converted to the corresponding amide [DD1] using Raney Nickel and H2. Desirably, the reaction is performed in the presence of ethanol for about 14-20 h. Amide [DD1] is then converted to the corresponding acid [EE1] using NaOH (5 eq) and H2O at about 110° C. for about 5 h, followed by work-up using dil. HCl. Acid [EE1] is cyclized using urea (10 eq) at about 200° C. for about 3 h to form pyrido-pyrimidine intermediate [FF1]. Intermediate [FF1] is reacted with POCl3 and DIPEA at about 130° C. for about 10 h. The 4-position of the pyrido-pyrimidine is then substituted using morpholine in CH2Cl2 at a temperature of about 0° C. for about 30 min to form compound [HH1]. Compound [HH1] is then coupled with R2 using R2B(OR)2, PdCl2(PPh3)2 (0.05 eq), Na2CO3 (1.5 eq), DMF, and H2O at about 90° C. for about 2-3 h to form compound [JJ1]. The title compound is then formed by reacting compound [JJ1] with PdCl2(PPh3)2 (0.05 eq), Cs2CO3 (2 eq), DMF, and H2O at a temperature of about 90° C. for about 2-3 h. Alternatively, the title compound may be formed by reacting intermediate [JJ1] with PdCl2(PPh3)2 (0.05 eq) and Cs2CO3 (2 eq) in toluene, ethanol, and H2O at a temperature of about 90° C. for about 2-3 h.
[Compound]
Name
2,4,7-trisubstituted pyrido-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6](Br)=[CH:5][N:4]=1)#[N:2].[OH-].[Na+].Cl.N[C:17](N)=O>[Ni].O.C(O)C>[N:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]=2[CH:1]=[N:2][CH:17]=1 |f:1.2|

Inputs

Step One
Name
2,4,7-trisubstituted pyrido-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1[N+](=O)[O-])Br
Step Six
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In another embodiment, Scheme 7B provides
CUSTOM
Type
CUSTOM
Details
at about 110° C.
CUSTOM
Type
CUSTOM
Details
for about 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at about 200° C.
CUSTOM
Type
CUSTOM
Details
for about 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1C=CC=N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.